molecular formula C12H14ClNO3S B6644740 1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid

1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B6644740
M. Wt: 287.76 g/mol
InChI Key: VZYOOQKYFZVHLX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a methyl group, linked to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Chlorination and Methylation: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Coupling with Piperidine: The chloromethylthiophene is then coupled with piperidine-2-carboxylic acid through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The compound’s thiophene ring makes it a candidate for the development of conductive polymers and organic semiconductors.

    Biological Studies: It can be used to study the interactions of thiophene-containing compounds with biological systems, potentially leading to the discovery of new bioactive molecules.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signaling pathways.

    In Materials Science: The thiophene ring can participate in π-π stacking interactions, contributing to the electrical conductivity of polymers.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid is unique due to its combination of a thiophene ring with a piperidine carboxylic acid, which provides distinct chemical reactivity and potential for diverse applications in both medicinal and materials chemistry.

This compound’s specific substitution pattern and functional groups make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

1-(3-chloro-4-methylthiophene-2-carbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-7-6-18-10(9(7)13)11(15)14-5-3-2-4-8(14)12(16)17/h6,8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYOOQKYFZVHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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